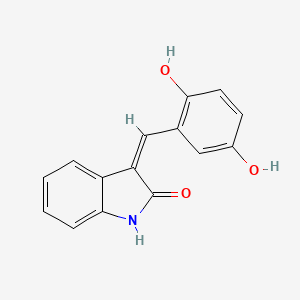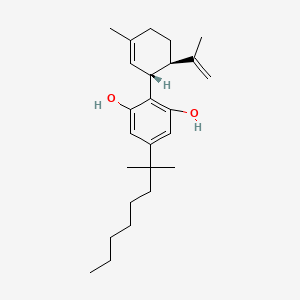
5-(1,1-Dimethylheptyl)-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-1,3-benzenediol
Übersicht
Beschreibung
Cannabidiol-dimethylheptyl (CBD-DMH) is a synthetic derivative of cannabidiol (CBD), a phytocannabinoid found in Cannabis sativa. Unlike its more well-known counterpart, Δ9-tetrahydrocannabinol (THC), CBD is non-intoxicating and has low affinity for cannabinoid receptors . CBD-DMH was first synthesized in the mid-20th century and has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Medizin: Untersucht auf seine analgetischen, entzündungshemmenden und anxiolytischen Wirkungen.
Biologie: Untersucht auf Interaktionen mit Endocannabinoid-Rezeptoren und potenzielle therapeutische Vorteile.
Chemie: Wird als Modellverbindung zur Untersuchung von Struktur-Wirkungs-Beziehungen verwendet.
Industrie: Begrenzte industrielle Anwendungen aufgrund seiner synthetischen Natur.
5. Wirkmechanismus
Der genaue Mechanismus, durch den CBD-DMH seine Wirkungen entfaltet, ist noch nicht vollständig geklärt. Er beinhaltet wahrscheinlich die Modulation von Endocannabinoid-Signalwegen, Rezeptorinteraktionen und nachgeschalteten zellulären Reaktionen.
Vorbereitungsmethoden
Synthetic Routes:: CBD-DMH can be synthesized through various chemical routes. One common method involves the condensation of CBD with a heptaldehyde derivative, followed by cyclization to form the dimethylheptyl side chain . Precise reaction conditions and reagents may vary depending on the specific synthetic approach.
Industrial Production:: While CBD-DMH is not widely produced industrially, research laboratories and pharmaceutical companies have explored its synthesis for scientific investigations and potential therapeutic applications.
Analyse Chemischer Reaktionen
Reaktionen:: CBD-DMH kann verschiedene chemische Umwandlungen durchlaufen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. detaillierte Studien zu seiner Reaktivität sind begrenzt.
Häufige Reagenzien und Bedingungen::Oxidation: Milde Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄) können verwendet werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) können CBD-DMH reduzieren.
Substitution: Alkylhalogenide oder andere Elektrophile können Substituenten einführen.
Hauptprodukte:: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reaktanten ab. Weitere Forschung ist erforderlich, um die Reaktivität von CBD-DMH umfassend zu klären.
Wirkmechanismus
The exact mechanism by which CBD-DMH exerts its effects remains incompletely understood. It likely involves modulation of endocannabinoid signaling pathways, receptor interactions, and downstream cellular responses.
Vergleich Mit ähnlichen Verbindungen
CBD-DMH zeichnet sich durch seine synthetische Herkunft und die einzigartige Dimethylheptyl-Seitenkette aus. Ähnliche Verbindungen sind CBD, THC und andere synthetische Cannabinoide.
Eigenschaften
IUPAC Name |
5-(2-methyloctan-2-yl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-25(5,6)19-15-22(26)24(23(27)16-19)21-14-18(4)11-12-20(21)17(2)3/h14-16,20-21,26-27H,2,7-13H2,1,3-6H3/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJURNPNPDQYSY-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913915 | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97452-63-6 | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097452636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBD-DMH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28FSD6QS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


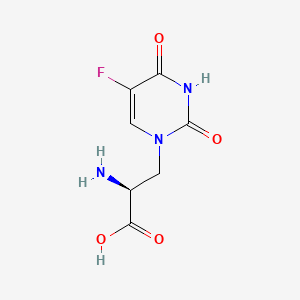
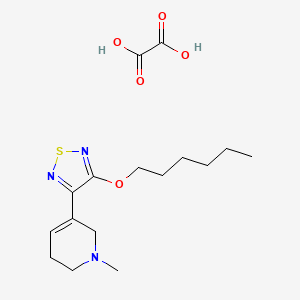
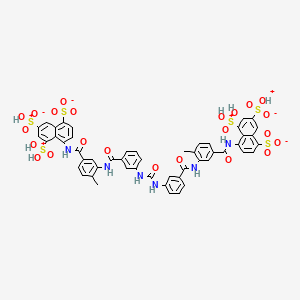
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)
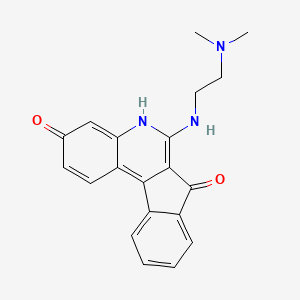

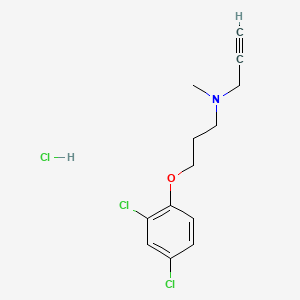
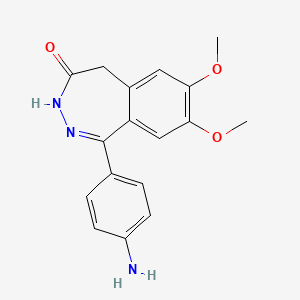
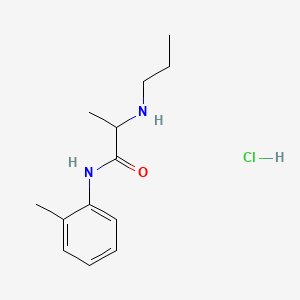
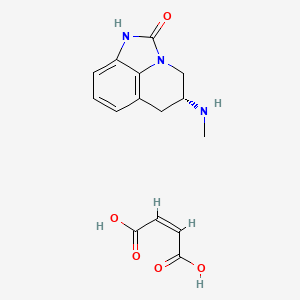
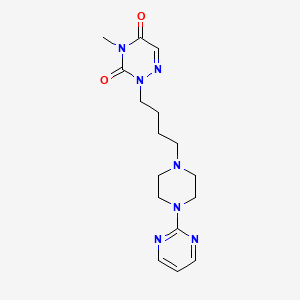
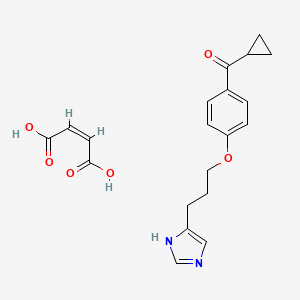
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)
